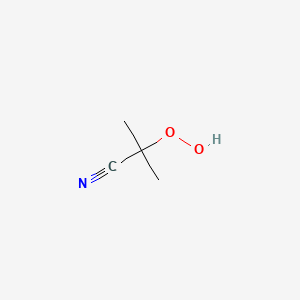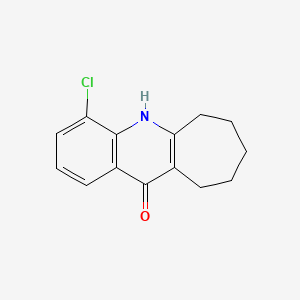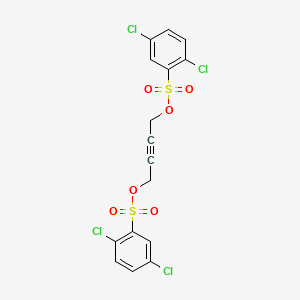
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound characterized by its unique structure, which includes a but-2-yne backbone and two 2,5-dichlorobenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Cycloaddition Reactions: Diene compounds in the presence of heat or Lewis acids as catalysts.
Major Products Formed
Substitution Reactions: Products include substituted but-2-yne derivatives.
Reduction Reactions: Products include but-2-ene or butane derivatives.
Cycloaddition Reactions: Products include various cyclic compounds depending on the diene used.
Scientific Research Applications
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential use in the modification of biomolecules and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to undergo various chemical transformations due to the presence of reactive alkyne and sulfonate groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, reduction, and cycloaddition reactions, which are fundamental to its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
But-2-yne-1,4-diol: A precursor in the synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate), known for its use in organic synthesis and material science.
2,5-Dichlorobenzenesulfonyl Chloride: Another precursor, widely used in the synthesis of sulfonate esters and other derivatives.
1,4-Butynediol: Similar in structure but lacks the sulfonate groups, used in the synthesis of various organic compounds.
Uniqueness
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to the combination of its alkyne backbone and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
CAS No. |
10421-62-2 |
|---|---|
Molecular Formula |
C16H10Cl4O6S2 |
Molecular Weight |
504.2 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyloxybut-2-ynyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H10Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,7-8H2 |
InChI Key |
BAPXJVOKGJJEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


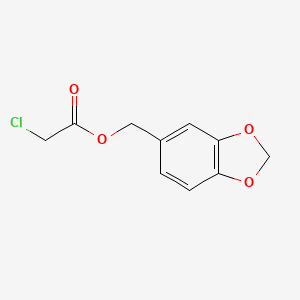

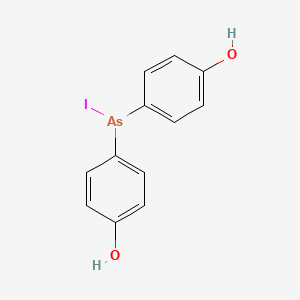
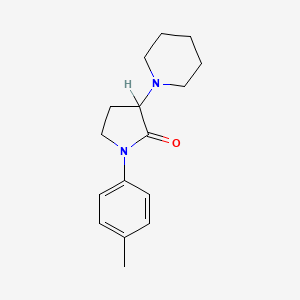

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

